

# ANP-230: A Novel Tri-Action Sodium Channel Blocker for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

Chronic pain, particularly neuropathic pain, remains a significant therapeutic challenge, with existing treatments often providing inadequate relief and carrying a substantial burden of side effects. Voltage-gated sodium channels (Navs) play a crucial role in the initiation and propagation of pain signals, making them a key target for the development of novel analgesics. Among the nine subtypes of Nav channels, Nav1.7, Nav1.8, and Nav1.9 are preferentially expressed in peripheral sensory neurons and have been genetically and pharmacologically validated as critical mediators of pain. ANP-230 (also known as **DSP-2230**) is a novel, orally active small molecule that selectively blocks Nav1.7, Nav1.8, and Nav1.9 with similar potency, offering a promising multi-target approach to the treatment of neuropathic pain. This whitepaper provides a comprehensive technical overview of ANP-230, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies.

## **Mechanism of Action**

ANP-230 exhibits a unique mechanism of action characterized as a state-independent "tonic block".[1] Unlike many other sodium channel blockers that preferentially bind to the inactivated state of the channel, ANP-230 demonstrates equipotent blockade of Nav1.7, Nav1.8, and Nav1.9 regardless of the channel's functional state.[2][3] Electrophysiological studies have revealed that ANP-230 does not exhibit use-dependency, meaning its blocking effect does not increase with repetitive stimulation.[1]



Furthermore, ANP-230 has been shown to cause a depolarizing shift in the voltage-dependence of activation for these channels and decelerate their gating kinetics.[1] This multifaceted mechanism of action—tonic block, modulation of activation, and slowing of kinetics—contributes to a potent and sustained reduction in neuronal excitability in pain-sensing neurons.[1] This is expected to suppress the abnormal neuronal firing that underlies neuropathic pain states.[4]

# **Quantitative Data Summary**

The inhibitory potency of ANP-230 against human Nav1.7, Nav1.8, and Nav1.9 has been determined using electrophysiological techniques. The half-maximal inhibitory concentrations (IC50) from various studies are summarized in the table below.

| Target Channel | IC50 (μM) - Source 1[5] | IC50 (μM) - Source 2[2] |
|----------------|-------------------------|-------------------------|
| Nav1.7         | 7.1                     | 9.3                     |
| Nav1.8         | 11.4                    | 5.5                     |
| Nav1.9         | 6.7                     | Not Reported            |

ANP-230 demonstrates significantly lower activity against other Nav subtypes, such as the cardiac channel Nav1.5 (IC50 > 150  $\mu$ M), indicating a favorable selectivity profile and a potentially lower risk of cardiovascular side effects.[2]

# Experimental Protocols In Vitro Electrophysiology: Whole-Cell Voltage Clamp

Objective: To determine the inhibitory potency and mechanism of action of ANP-230 on human Nav1.7, Nav1.8, and Nav1.9 channels.

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.7, Nav1.8, or Nav1.9 alpha subunit, along with the auxiliary beta subunits ( $\beta$ 1 and  $\beta$ 2) to ensure optimal channel expression and function.

General Protocol:



- Cell Culture: HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression of the Nav channels.
- Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
  - Pipette Solution (Intracellular): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
  - Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10
     HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

#### Voltage Protocols:

- Tonic Block Assessment: Cells are held at a holding potential of -120 mV. Sodium currents are elicited by a 50 ms depolarizing pulse to a voltage corresponding to the peak current for each channel subtype (typically around -10 mV). ANP-230 is perfused at increasing concentrations, and the reduction in peak current amplitude is measured to determine the IC50 value.
- State-Dependence Assessment: To assess state-dependence, the holding potential is varied (e.g., -120 mV for the resting state and a more depolarized potential like -70 mV to induce inactivation). The inhibitory effect of ANP-230 is compared at these different holding potentials.
- Activation Curve: Currents are elicited by a series of depolarizing steps (e.g., from -80 mV to +40 mV in 5 mV increments) from a holding potential of -120 mV. The peak current at each voltage is plotted against the test potential to generate the activation curve. This is repeated in the presence of ANP-230 to assess for any shift.

# In Vivo Pain Models: Chronic Constriction Injury (CCI)

Objective: To evaluate the analgesic efficacy of ANP-230 in a rodent model of neuropathic pain.

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.



#### Surgical Protocol:

- Animals are anesthetized with isoflurane.
- The common sciatic nerve is exposed at the mid-thigh level.
- Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed.
- The muscle and skin are closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.

#### Behavioral Testing:

- Mechanical Allodynia: Assessed using von Frey filaments. Animals are placed on an
  elevated mesh floor and allowed to acclimate. Von Frey filaments of increasing bending force
  are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is
  determined using the up-down method. Testing is performed before and at various time
  points after CCI surgery and drug administration.
- Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves' test). A radiant
  heat source is focused on the plantar surface of the hind paw, and the latency to paw
  withdrawal is measured. A cut-off time is set to prevent tissue damage.

Drug Administration: ANP-230 is administered orally (p.o.) at various doses (e.g., 3-30 mg/kg). [6] Behavioral testing is conducted at different time points after drug administration to determine the onset and duration of the analgesic effect.

## In Vivo Pain Models: Hot/Cold Plate Test

Objective: To assess the effect of ANP-230 on thermal nociception.

Animal Model: Adult male mice (e.g., C57BL/6 or the Nav1.9 p.R222S mutant model).

Protocol:



- Hot Plate Test: The surface of the hot plate is maintained at a constant temperature (e.g., 55°C).[7] Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[7] A cut-off time is used to prevent injury.
- Cold Plate Test: The surface of the cold plate is maintained at a constant low temperature (e.g., 0-4°C). The latency to a nociceptive response (e.g., lifting a paw) is measured.

Drug Administration: ANP-230 is administered at various doses, and the test is performed at the predicted time of peak effect.

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of ANP-230 in reducing pain signaling.





Click to download full resolution via product page

Caption: In vivo experimental workflow for evaluating ANP-230 efficacy.

## Conclusion

ANP-230 is a promising clinical-stage compound with a novel mechanism of action that involves the equipotent, state-independent blockade of three key sodium channels implicated in pain: Nav1.7, Nav1.8, and Nav1.9. Preclinical studies have demonstrated its efficacy in rodent models of neuropathic and inflammatory pain, with a favorable safety profile attributed to its selectivity for peripheral Nav subtypes and low central nervous system penetration.[2][3] The multi-target approach of ANP-230 may offer a broader spectrum of analgesia compared to single-target agents. Further clinical investigation is warranted to establish the therapeutic potential of ANP-230 in patients suffering from chronic pain conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells | PLOS One [journals.plos.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain PMC [pmc.ncbi.nlm.nih.gov]
- 4. anabios.com [anabios.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Welcome to Taiwan Mouse Clinic [tmc.sinica.edu.tw]
- To cite this document: BenchChem. [ANP-230: A Novel Tri-Action Sodium Channel Blocker for Neuropathic Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607216#anp-230-as-a-selective-nav1-7-1-8-1-9-blocker]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com